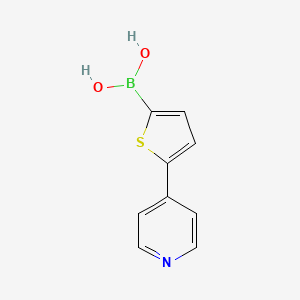

(5-(Pyridin-4-yl)thiophen-2-yl)boronic acid

説明

(5-(Pyridin-4-yl)thiophen-2-yl)boronic acid is an organic compound with the molecular formula C9H8BNO2S It is a boronic acid derivative that features a pyridine ring and a thiophene ring, both of which are heterocyclic aromatic compounds

特性

分子式 |

C9H8BNO2S |

|---|---|

分子量 |

205.05 g/mol |

IUPAC名 |

(5-pyridin-4-ylthiophen-2-yl)boronic acid |

InChI |

InChI=1S/C9H8BNO2S/c12-10(13)9-2-1-8(14-9)7-3-5-11-6-4-7/h1-6,12-13H |

InChIキー |

AJACTOJMBSUHOP-UHFFFAOYSA-N |

正規SMILES |

B(C1=CC=C(S1)C2=CC=NC=C2)(O)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Pyridin-4-yl)thiophen-2-yl)boronic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between a boronic acid and a halide. The general procedure involves the reaction of 5-bromo-2-thiopheneboronic acid with 4-pyridylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like toluene or ethanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

化学反応の分析

Types of Reactions

(5-(Pyridin-4-yl)thiophen-2-yl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and thioethers.

Substitution: Various biaryl compounds formed through cross-coupling reactions.

科学的研究の応用

(5-(Pyridin-4-yl)thiophen-2-yl)boronic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and in the development of new materials.

Biology: The compound is studied for its potential as a biological probe and in the development of new drugs.

Medicine: Research is ongoing into its potential therapeutic applications, including its use as an anti-cancer agent.

作用機序

The mechanism of action of (5-(Pyridin-4-yl)thiophen-2-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and sensors. The compound’s heterocyclic rings allow it to interact with various biological targets, potentially disrupting cellular processes and leading to therapeutic effects .

類似化合物との比較

Similar Compounds

(5-(Pyridin-2-yl)thiophen-2-yl)boronic acid: Similar structure but with the pyridine ring attached at a different position.

(5-(Pyridin-3-yl)thiophen-2-yl)boronic acid: Another positional isomer with different chemical properties.

(5-(Pyridin-4-yl)furan-2-yl)boronic acid: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

(5-(Pyridin-4-yl)thiophen-2-yl)boronic acid is unique due to the specific positioning of its pyridine and thiophene rings, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for research and development in various scientific fields .

生物活性

(5-(Pyridin-4-yl)thiophen-2-yl)boronic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its synthesis, cytotoxicity, antithrombotic properties, and antimicrobial effects based on diverse research findings.

The compound can be synthesized through Suzuki cross-coupling reactions, where aryl boronic acids react with halogenated thiophenes. The synthesis of derivatives has been reported to yield good to excellent results depending on the substituents used and the reaction conditions applied .

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of various thiophene derivatives, including those containing the pyridine moiety. For instance, compounds synthesized from 2-bromo-5-(bromomethyl)thiophene exhibited significant hemolytic activity, indicating potential cytotoxicity. Specifically, compounds 3f and 3i demonstrated hemolysis rates of 69.7% and 33.6%, respectively, compared to a positive control . This suggests that the presence of electron-donating groups enhances the cytotoxic profile of these compounds.

Antithrombotic Activity

The antithrombotic activity of this compound derivatives was assessed using human blood samples. The synthesized compounds showed varying degrees of clot lysis, with compound 3i achieving a notable clot lysis rate of 31.5%. This indicates that these compounds may serve as promising agents for thrombolytic therapy .

Antimicrobial Activity

The antimicrobial properties of pyridine-thiophene derivatives have been documented extensively. Studies have shown that these compounds exhibit significant antibacterial activity against various strains, including E. coli and S. aureus. For example, N-(4-methylpyridin-2-yl) thiophene-2-carboxamides demonstrated effective inhibition against ESBL-producing E. coli, with zones of inhibition increasing with concentration .

Case Studies

- Cytotoxicity Assessment : In a study evaluating the cytotoxic effects of synthesized thiophene derivatives, it was found that certain compounds exhibited high hemolytic activity, suggesting their potential as anticancer agents due to their ability to lyse red blood cells .

- Antithrombotic Efficacy : Another study focused on the antithrombotic properties revealed that specific derivatives could significantly reduce clot formation in vitro, highlighting their therapeutic potential in managing thrombotic disorders .

- Antimicrobial Efficacy : Research on the antibacterial properties showed that certain pyridine-thiophene combinations could effectively combat resistant bacterial strains, indicating their potential application in treating infections caused by multidrug-resistant organisms .

Table 1: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (5-(Pyridin-4-yl)thiophen-2-yl)boronic acid, and how can reaction yields be improved?

- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling between 5-bromothiophene derivatives and pyridin-4-ylboronic acid. Key steps include:

- Using Pd(PPh₃)₄ as a catalyst in a degassed toluene/water/ethanol solvent system (3:1 ratio) under reflux (80°C, 24 hours) .

- Purification via column chromatography (ethyl acetate/hexanes gradient) to isolate the product (yields ~80%) .

- Data Considerations : Monitor reaction progress with TLC and confirm purity via ¹H NMR (e.g., δ 8.56 ppm for pyridyl protons) .

Q. How can researchers characterize the structural and electronic properties of this boronic acid?

- Techniques :

- ¹H/¹³C NMR : Assign peaks using coupling constants (e.g., J = 4.64 Hz for pyridyl protons) .

- Elemental Analysis : Validate stoichiometry (e.g., C: 68.07%, H: 3.50% for related thiophene derivatives) .

- X-ray Crystallography : Refine crystal structures using SHELXL for bond-length validation (e.g., C-B bond ~1.56 Å) .

Advanced Research Questions

Q. What computational methods are suitable for modeling the electronic behavior of this compound?

- Approach :

- Density Functional Theory (DFT) : Use correlation-energy functionals (e.g., Colle-Salvetti) to model electron density and local kinetic energy .

- Polarizable Continuum Model (PCM) : Simulate solvent effects on reactivity by integrating anisotropic dielectric constants .

- Applications : Predict charge-transfer behavior in conjugated systems (e.g., perovskite precursors) .

Q. How does this compound contribute to the development of 2D perovskite solar cells?

- Role : Acts as a π-conjugated ligand to stabilize perovskite layers.

- Experimental Design :

- Synthesize tert-butyl carbamate intermediates (e.g., 4py1TBoc) for controlled ligand integration .

- Optimize ligand-to-metal ratios to enhance charge mobility (e.g., HI-mediated deprotection for amine-functionalized derivatives) .

Q. How can researchers resolve contradictions in reported solubility or stability data?

- Troubleshooting :

- Protodeboronation Risks : Avoid aqueous basic conditions; use anhydrous solvents and inert atmospheres during synthesis .

- Stability Assays : Conduct accelerated degradation studies (e.g., thermal gravimetric analysis) to identify decomposition thresholds.

Q. What strategies enable the synthesis of derivatives for structure-activity studies?

- Examples :

- Hydroxymethyl Analog : React with formaldehyde under acidic conditions (e.g., acetic acid/sodium acetate reflux) .

- Electron-Deficient Variants : Introduce trifluoromethyl groups via nucleophilic aromatic substitution (e.g., using 4-(trifluoromethyl)pyridine precursors) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。